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Compound of Interest

Compound Name: (1-Chloro-1-methylethyl)benzene

Cat. No.: B1581794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

(1-Chloro-1-methylethyl)benzene (also known as cumyl chloride). The information presented

herein is essential for professionals in chemical research, development, and drug design,

enabling a deeper understanding of the compound's behavior in various chemical processes.

This document summarizes key thermodynamic data in structured tables, details the

experimental protocols used for their determination, and provides a visual representation of a

key experimental workflow.

Core Thermodynamic Properties
(1-Chloro-1-methylethyl)benzene (C₉H₁₁Cl) is a halogenated aromatic hydrocarbon with

significant applications as a chemical intermediate. A thorough understanding of its

thermodynamic properties is crucial for process design, safety analysis, and reaction modeling.

Quantitative Thermodynamic Data
The following tables summarize the available quantitative thermodynamic data for (1-Chloro-1-
methylethyl)benzene. The data is compiled from various sources, and the method of

determination (experimental or estimated) is indicated where available.

Table 1: Enthalpy and Gibbs Free Energy
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Property Symbol Value Units
Source/Metho
d

Standard

Enthalpy of

Formation

(liquid)

ΔfH°liquid -76.0 ± 3.0 kJ/mol

--INVALID-LINK-

-, Experimental

(Calorimetry)[1]

Standard

Enthalpy of

Formation (gas)

ΔfH°gas -17.05 kJ/mol

--INVALID-LINK-

-, Joback Method

(Estimation)[2]

Standard

Enthalpy of

Vaporization

ΔvapH° 54.70 kJ/mol
--INVALID-LINK--

[1]

Standard

Enthalpy of

Fusion

ΔfusH° 9.89 kJ/mol

--INVALID-LINK-

-, Joback Method

(Estimation)[2]

Standard Gibbs

Free Energy of

Formation

ΔfG° 128.22 kJ/mol

--INVALID-LINK-

-, Joback Method

(Estimation)[2]

Table 2: Heat Capacity and Entropy
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Property Symbol Value Units
Temperatur
e (K)

Source/Met
hod

Ideal Gas

Heat

Capacity

Cp,gas 245.35 J/mol·K 466.20

--INVALID-

LINK--,

Joback

Method

(Estimation)

[2]

Ideal Gas

Heat

Capacity

Cp,gas 260.08 J/mol·K 504.29

--INVALID-

LINK--,

Joback

Method

(Estimation)

[2]

Ideal Gas

Heat

Capacity

Cp,gas 273.70 J/mol·K 542.38

--INVALID-

LINK--,

Joback

Method

(Estimation)

[2]

Ideal Gas

Heat

Capacity

Cp,gas 286.27 J/mol·K 580.47

--INVALID-

LINK--,

Joback

Method

(Estimation)

[2]

Ideal Gas

Heat

Capacity

Cp,gas 297.86 J/mol·K 618.57

--INVALID-

LINK--,

Joback

Method

(Estimation)

[2]

Ideal Gas

Heat

Cp,gas 308.54 J/mol·K 656.66 --INVALID-

LINK--,
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Capacity Joback

Method

(Estimation)

[2]

Ideal Gas

Heat

Capacity

Cp,gas 318.38 J/mol·K 694.75

--INVALID-

LINK--,

Joback

Method

(Estimation)

[2]

Standard

Molar

Entropy

S° N/A J/mol·K 298.15

No

experimental

data found

Note: Experimental data for the standard molar entropy and liquid-phase heat capacity of (1-
Chloro-1-methylethyl)benzene are not readily available in the literature. The provided ideal

gas heat capacity values are estimations.

Table 3: Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.chemeo.com/cid/23-984-4/1-Chloro-1-methylethyl-benzene
https://www.chemeo.com/cid/23-984-4/1-Chloro-1-methylethyl-benzene
https://www.benchchem.com/product/b1581794?utm_src=pdf-body
https://www.benchchem.com/product/b1581794?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Symbol Value Units
Source/Metho
d

Normal Boiling

Point
Tb 466.20 K

--INVALID-LINK-

-, Joback Method

(Estimation)[2]

Normal Melting

Point
Tm 249.95 K

--INVALID-LINK-

-, Joback Method

(Estimation)[2]

Critical

Temperature
Tc 694.75 K

--INVALID-LINK-

-, Joback Method

(Estimation)[2]

Critical Pressure Pc 3195.54 kPa

--INVALID-LINK-

-, Joback Method

(Estimation)[2]

Critical Volume Vc 0.469 m³/kmol

--INVALID-LINK-

-, Joback Method

(Estimation)[2]

Experimental Protocols
The determination of thermodynamic properties is a cornerstone of physical chemistry. Below

are detailed methodologies for the key experiments cited in this guide.

Determination of Enthalpy of Formation by Reaction
Calorimetry
The standard enthalpy of formation of liquid (1-Chloro-1-methylethyl)benzene was

determined by Arnett and Pienta (1980) using reaction calorimetry. The method involves

measuring the heat evolved during the hydrochlorination of α-methylstyrene in a suitable

solvent.

Materials and Equipment:
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A high-precision reaction calorimeter (e.g., a Dewar-type calorimeter with a thermistor for

temperature measurement and a calibration heater).

α-methylstyrene (high purity).

Anhydrous hydrogen chloride (gas).

A suitable solvent (e.g., methylene chloride).

Gas-tight syringe for introducing HCl.

Stirring mechanism.

Data acquisition system to record temperature changes.

Procedure:

A known amount of α-methylstyrene is dissolved in the solvent within the calorimeter.

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

A known excess of anhydrous hydrogen chloride gas is bubbled through the solution to

ensure complete reaction.

The temperature change of the solution is carefully monitored and recorded until a stable

final temperature is reached.

The calorimeter is calibrated by passing a known amount of electrical energy through the

calibration heater and measuring the corresponding temperature rise.

The enthalpy of the reaction (ΔrH°) is calculated from the observed temperature change and

the heat capacity of the calorimeter and its contents.

The standard enthalpy of formation of (1-Chloro-1-methylethyl)benzene is then calculated

using Hess's Law, incorporating the known standard enthalpies of formation of the reactants

(α-methylstyrene and HCl).

Determination of Enthalpy of Vaporization
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The enthalpy of vaporization can be determined by measuring the vapor pressure of the

substance at different temperatures and applying the Clausius-Clapeyron equation.

Materials and Equipment:

A temperature-controlled sample cell.

A pressure measurement system (e.g., a manometer or a capacitance diaphragm gauge).

A vacuum pump.

A high-purity sample of (1-Chloro-1-methylethyl)benzene.

A thermostat bath for precise temperature control.

Procedure:

A sample of the purified liquid is placed in the sample cell.

The system is evacuated to remove any dissolved gases.

The sample is heated to a series of precisely controlled temperatures.

At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is

recorded.

The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the

absolute temperature (1/T).

According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH°/R,

where R is the ideal gas constant.

The enthalpy of vaporization is calculated from the slope of the line of best fit.

Visualizations
Experimental Workflow for Enthalpy of Formation
Determination
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The following diagram illustrates the logical workflow for the experimental determination of the

enthalpy of formation of (1-Chloro-1-methylethyl)benzene via reaction calorimetry.

Preparation

Reaction Calibration

Calculation

Calorimeter Setup

Prepare Reactants
(α-methylstyrene, Solvent)

Achieve Thermal Equilibrium
(Record T_initial)

Introduce HCl Gas

Monitor Temperature Change
(Record T_final)

Calculate Heat of Reaction
(q_rxn = -C_cal * ΔT_rxn)

Electrical Heating
(Known Energy Input)

Measure ΔT_calibration

Calculate Calorimeter
Heat Capacity (C_cal)

Calculate Enthalpy of Reaction
(ΔrH° = q_rxn / moles)

Apply Hess's Law

Determine ΔfH° of
(1-Chloro-1-methylethyl)benzene
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Click to download full resolution via product page

Workflow for determining enthalpy of formation.

This guide provides a foundational understanding of the thermodynamic properties of (1-
Chloro-1-methylethyl)benzene. For more detailed information, readers are encouraged to

consult the primary literature cited.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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